3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with chlorinating and trifluoromethylating agents under controlled conditions . Industrial production methods often employ multi-step synthetic routes that include the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction involving this compound, where boron reagents are used under palladium catalysis to form carbon-carbon bonds.
Scientific Research Applications
3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid stands out due to its trifluoromethyl group, which enhances its chemical stability and reactivity . Similar compounds include:
- 3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
These compounds share structural similarities but differ in their substituent groups, which can influence their chemical behavior and applications .
Biological Activity
3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₅ClF₃N₃O₂
- Molecular Weight : 279.60 g/mol
- CAS Number : 524036-11-1
- MDL Number : MFCD02253966
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its interaction with various biological targets:
- Anticancer Activity : The compound has shown potential as an anticancer agent. It has been reported to inhibit specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives with similar structures have exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .
- Enzyme Inhibition : This compound has been identified as a selective inhibitor of certain kinases and enzymes involved in cancer progression. For example, it has been noted for its inhibitory action against mutant forms of EGFR (Epidermal Growth Factor Receptor), which are often implicated in non-small cell lung cancer .
- Antimicrobial Effects : The compound exhibits antimicrobial properties against a range of bacteria and fungi. Studies have demonstrated its effectiveness against strains such as E. coli and S. aureus, showcasing its potential as an antibacterial agent .
Anticancer Studies
A study focusing on the structural analogs of pyrazolo[1,5-a]pyrimidines highlighted that compounds with trifluoromethyl substitutions showed enhanced anticancer activity compared to their non-fluorinated counterparts. Specifically, derivatives with a similar scaffold demonstrated IC50 values as low as 0.0227 µM against MCF-7 breast cancer cells .
Antimicrobial Activity
Research indicated that the compound effectively inhibited bacterial growth at concentrations that suggest a promising therapeutic index for treating bacterial infections. The minimum inhibitory concentrations (MIC) recorded for S. aureus were significantly lower than those for traditional antibiotics, indicating a potential alternative treatment option .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O2/c1-3-2-4(9(11,12)13)16-7(14-3)5(10)6(15-16)8(17)18/h2H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGWOFAOQYFJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130516 | |
Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524036-11-1 | |
Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524036-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.